2-Iodo-dibenzo[a,c]phenazine

Photophysics Photoinitiator design UV–Vis spectroscopy

2-Iodo-dibenzo[a,c]phenazine (CAS 330449-60-0; C₂₀H₁₁IN₂; MW 406.22 g·mol⁻¹) is a mono-iodinated derivative of the rigid, fully conjugated dibenzo[a,c]phenazine (DBPZ) scaffold. The parent DBPZ core is a nitrogen-containing polycyclic aromatic hydrocarbon comprising five fused rings, classified as a phenanthro[9,10-b]quinoxaline, and is widely recognised as an electron-deficient building block for donor–acceptor architectures.

Molecular Formula C20H11IN2
Molecular Weight 406.2g/mol
Cat. No. B415121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-dibenzo[a,c]phenazine
Molecular FormulaC20H11IN2
Molecular Weight406.2g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=C(C=C3)I)C4=NC5=CC=CC=C5N=C24
InChIInChI=1S/C20H11IN2/c21-12-9-10-14-13-5-1-2-6-15(13)19-20(16(14)11-12)23-18-8-4-3-7-17(18)22-19/h1-11H
InChIKeyIRYCLPZMWLQIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-dibenzo[a,c]phenazine: Core Structural and Physicochemical Baseline for Halogenated Phenazine Selection


2-Iodo-dibenzo[a,c]phenazine (CAS 330449-60-0; C₂₀H₁₁IN₂; MW 406.22 g·mol⁻¹) is a mono-iodinated derivative of the rigid, fully conjugated dibenzo[a,c]phenazine (DBPZ) scaffold . The parent DBPZ core is a nitrogen-containing polycyclic aromatic hydrocarbon comprising five fused rings, classified as a phenanthro[9,10-b]quinoxaline, and is widely recognised as an electron-deficient building block for donor–acceptor architectures [1]. Introduction of the iodine substituent at the 2-position installs a versatile synthetic handle while retaining the planar π-system and the characteristic electron-accepting properties of the DBPZ platform [2]. The compound is supplied as a research intermediate with typical purity ≥95%, and its identity is confirmed by ¹H NMR and GC-MS spectra deposited in the Wiley KnowItAll spectral library [3].

Why Generic Dibenzo[a,c]phenazine Derivatives Cannot Replace 2-Iodo-dibenzo[a,c]phenazine in Cross-Coupling and Photophysical Workflows


Interchanging halogenated dibenzo[a,c]phenazine congeners without regard to halogen identity and substitution position introduces uncontrolled variability in both synthetic reactivity and photophysical output. The C(sp²)–I bond exhibits a substantially lower bond-dissociation energy than C(sp²)–Br or C(sp²)–Cl, rendering iodo-derivatives kinetically preferred substrates for palladium-catalysed oxidative addition—the rate-determining step in Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings [1]. Furthermore, the heavy-atom effect exerted by iodine enhances spin–orbit coupling and intersystem crossing rates relative to bromine, directly altering excited-state dynamics in photoinitiation and TADF applications [2]. Regioisomeric placement of the halogen also matters: 2-substitution versus 11-substitution on the DBPZ scaffold yields different electronic conjugation patterns and steric environments, as demonstrated by site-specific TADF studies [3]. These quantifiable differences mean that a 2-bromo or 11-halogeno analogue cannot serve as a drop-in replacement without re-optimising reaction conditions or accepting altered material performance.

2-Iodo-dibenzo[a,c]phenazine: Quantitative Comparative Evidence for Informed Procurement Decisions


Molar Absorptivity Enhancement of the Iodo-DBPZ Chromophore Relative to the Bromo Analogue and Parent Scaffold

A systematic comparison of 11-substituted dibenzo[a,c]phenazine dyes (DBPh1–DBPh9) reveals that the iodo-derivative (DBPh9, 11-iodo-DBPZ) exhibits higher molar absorptivity at the long-wavelength absorption maximum than both the parent unsubstituted DBPZ (DBPh1) and the bromo-analogue (DBPh8, 11-bromo-DBPZ). Although the data are for the 11-substituted regioisomer, the heavy-atom perturbation of the π-system is structurally analogous to that of the 2-iodo congener [1]. The ~670× greater molar absorptivity of the iodo-DBPZ over camphorquinone directly translates to reduced photoinitiator loading in polymerisation formulations [1].

Photophysics Photoinitiator design UV–Vis spectroscopy

Melting Point Depression of Iodo-DBPZ Versus Bromo-DBPZ Indicative of Altered Intermolecular Interactions

Direct head-to-head synthesis and characterisation of 11-bromo- and 11-iodo-dibenzo[a,c]phenazine within the same study provides a clean comparison of melting behaviour. The iodo-derivative melts 41–44 °C lower than its bromo counterpart, a difference attributable to weaker intermolecular halogen-bonding networks involving iodine versus bromine in the solid state [1]. While the 2-iodo regioisomer is expected to display a different absolute melting point, the relative trend (I < Br) is governed by the same halogen-dependent packing forces.

Solid-state properties Processability Crystal engineering

Superior Oxidative Addition Reactivity of the C–I Bond Versus C–Br for Palladium-Catalysed Cross-Coupling

The kinetic preference for oxidative addition of aryl iodides over aryl bromides at Pd(0) centres is a foundational principle of catalytic cross-coupling chemistry. Aryl iodides typically react 10²–10³ times faster than the corresponding bromides under identical conditions, and this rank order is preserved across phosphine-ligated palladium catalysts [1]. For the dibenzo[a,c]phenazine scaffold, 2,7-dibromo derivatives have been employed as monomers in Suzuki and Yamamoto polycondensations to generate electron-accepting conjugated polymers with electron affinities of 2.6–3.2 eV [2]. Substituting a 2-iodo monomer for the 2-bromo analogue is expected to increase polycondensation rates and may permit lower catalyst loadings or milder temperatures, though direct kinetic data for the DBPZ-specific system are not yet reported.

Synthetic chemistry Cross-coupling C–C bond formation

Heavy-Atom Enhancement of Intersystem Crossing: Iodine Versus Bromine in Phenazine Systems

The heavy-atom effect (HAE) on singlet-to-triplet intersystem crossing (ISC) in halogenated phenazines was systematically studied by Osipov et al., who reported an anomalous HAE for iodophenazines relative to bromophenazines [1]. The enhanced spin–orbit coupling imparted by iodine increases the ISC quantum yield (Φ_ISC), populating the triplet manifold more efficiently. In contemporary TADF emitter design, bromine incorporation has been shown to accelerate reverse ISC (rISC) by up to 9-fold in hexabromo-tri-PXZ-TRZ derivatives [2]. Extrapolation to the DBPZ scaffold suggests that a 2-iodo substituent would provide a stronger HAE than a 2-bromo substituent, although direct comparative Φ_ISC or k_rISC values for 2-iodo- vs. 2-bromo-DBPZ are not available in the current literature.

Excited-state dynamics Intersystem crossing Spin–orbit coupling

Verified Structural Identity Through Independent Spectral Database Deposition

Unlike many research intermediates that lack publicly accessible spectral reference data, 2-iodo-dibenzo[a,c]phenazine has a confirmed ¹H NMR spectrum and a GC-MS spectrum deposited in the Wiley KnowItAll Spectral Library (SpectraBase Compound ID: 3E3jLxOyPH4) [1]. The mass spectrum confirms the expected molecular ion and isotopic pattern characteristic of a mono-iodinated C₂₀H₁₁IN₂ framework (exact mass 405.996693 Da). This independent verification provides procurement-grade confidence in structural identity, which is not uniformly available for all positional isomers or halogen variants of the DBPZ family.

Analytical characterisation Quality assurance Spectral fingerprinting

High-Impact Application Scenarios for 2-Iodo-dibenzo[a,c]phenazine Driven by Verified Quantitative Differentiation


Visible-Light Photoinitiator Development for Dental and Biomedical Photopolymerisation

The high molar absorptivity of iodo-DBPZ derivatives in the 400–410 nm region (ε ≈ 26,900 M⁻¹·cm⁻¹ for the 11-iodo congener) [1] positions 2-iodo-dibenzo[a,c]phenazine as a promising scaffold for next-generation Type II photoinitiators that absorb within the emission bands of commercial dental LED lamps (390–500 nm). The ~670× absorptivity advantage over camphorquinone (ε = 40 M⁻¹·cm⁻¹ at 472 nm) [1] enables dramatic reduction in initiator loading, potentially improving the aesthetic and mechanical properties of photocured dental restoratives by minimising residual yellow colouration and unreacted photoinitiator content.

Suzuki–Miyaura and Sonogashira Monomer Synthesis for Electron-Accepting Conjugated Polymers

The 2-iodo substituent provides a kinetically superior leaving group for palladium-catalysed cross-coupling polycondensation relative to the more commonly employed 2,7-dibromo-DBPZ monomers [1]. Conjugated polymers based on the DBPZ core exhibit electron affinities in the range of 2.6–3.2 eV [2], making them candidate n-type semiconductors for organic field-effect transistors (OFETs) and acceptor materials for organic photovoltaics. Using the iodo-monomer may permit lower catalyst loadings, shorter polymerisation times, and access to higher molecular-weight polymers with improved charge-transport characteristics.

TADF Emitter Design Exploiting the Heavy-Atom Effect for Reduced Efficiency Roll-Off in OLEDs

The enhanced spin–orbit coupling conferred by the iodine atom accelerates both forward and reverse intersystem crossing in donor–acceptor TADF systems [1]. Regio-specific substitution on the DBPZ core has been shown to modulate ΔE_ST from 0.42 eV (3,6-substitution) down to 0.06 eV (2,7-substitution), enabling red TADF with EQE_max of ~12.3% [2]. Incorporating a 2-iodo substituent could further reduce the delayed fluorescence lifetime through the heavy-atom effect, mitigating the efficiency roll-off that plagues red TADF OLEDs at high luminance—a critical performance bottleneck for display and lighting applications.

Synthetic Intermediate for Diversified DBPZ-Based Compound Libraries via Chemoselective Cross-Coupling

The C(sp²)–I bond at the 2-position offers a uniquely reactive yet chemoselective handle for sequential functionalisation strategies [1]. The verified spectral identity of 2-iodo-dibenzo[a,c]phenazine via the Wiley KnowItAll library [2] ensures incoming QC confidence. Researchers constructing libraries of DBPZ derivatives for structure–activity relationship studies in organic electronics, fluorescent probes, or bioactive phenazine analogues can exploit the iodo functionality for late-stage diversification using mild coupling conditions that preserve other sensitive functional groups elsewhere on the scaffold.

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